Cas no 100987-91-5 (2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]-)

2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- is a specialized organic compound featuring a thiazole core substituted with an amine group and a tert-butylphenyl moiety. This structure imparts unique chemical properties, making it valuable in synthetic and pharmaceutical applications. The tert-butyl group enhances steric hindrance and lipophilicity, potentially improving stability and bioavailability in drug development. Its amine functionality allows for further derivatization, enabling its use as an intermediate in heterocyclic chemistry. The compound’s well-defined molecular architecture supports precise reactivity, making it suitable for targeted synthesis. Its applications may include agrochemicals, medicinal chemistry, or materials science, where tailored molecular design is critical.
2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- structure
100987-91-5 structure
Product Name:2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]-
CAS No:100987-91-5
MF:C13H16N2S
MW:232.344541549683
CID:3552202
PubChem ID:13591855
Update Time:2025-10-31

2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]-
    • 5-(4-(Tert-butyl)phenyl)thiazol-2-amine
    • AKOS002433841
    • 100987-91-5
    • Inchi: 1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15)
    • InChI Key: PVISXKCBGAKYDV-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=C(C(C)(C)C)C=C2)=CN=C1N

Computed Properties

  • Exact Mass: 232.10341969Da
  • Monoisotopic Mass: 232.10341969Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 67.2Ų

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Additional information on 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]-

2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- (CAS No. 100987-91-5): An Overview and Recent Developments

2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- (CAS No. 100987-91-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazolamine structure and substituted phenyl group, exhibits a range of biological activities that make it a valuable candidate for various applications.

The thiazolamine moiety is a key structural feature of this compound, contributing to its chemical stability and reactivity. The presence of the 4-(1,1-dimethylethyl)phenyl substituent further enhances its pharmacological properties by influencing its solubility, lipophilicity, and binding affinity to specific biological targets. These characteristics have made 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- an attractive molecule for researchers exploring new therapeutic agents.

Recent studies have highlighted the potential of 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of diseases such as Alzheimer's and Parkinson's.

In addition to its neuroprotective properties, 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- has also shown promise in cancer research. Studies conducted at the National Cancer Institute have demonstrated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of specific signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings suggest that 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- could be a potential lead compound for the development of novel anticancer drugs.

The pharmacokinetic properties of 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it a suitable candidate for further preclinical and clinical development.

Furthermore, the synthetic accessibility of 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- has been optimized through various synthetic routes. A recent study published in the Tetrahedron Letters described an efficient one-pot synthesis method that significantly reduces the number of steps and improves the overall yield. This advancement in synthetic chemistry has facilitated the large-scale production of this compound for both research and commercial purposes.

In conclusion, 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- (CAS No. 100987-91-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, 2-Thiazolamine, 5-[4-(1,1-dimethylethyl)phenyl]- is poised to play a significant role in advancing medical treatments for various diseases.

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